
1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile is an organic compound with the molecular formula C₁₂H₁₇N. It is characterized by a cyclohexadiene ring substituted with a butyl group, a methyl group, and a nitrile group.
Vorbereitungsmethoden
The synthesis of 1-butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the palladium-catalyzed hydrocyanation of alkenes and alkynes using 1-methylcyclohexa-2,5-diene-1-carbonitrile as a source of hydrogen cyanide. This method is preferred due to its efficiency and safety compared to traditional hydrocyanation processes that use toxic hydrogen cyanide gas . Industrial production methods typically involve large-scale catalytic processes to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.
Common reagents used in these reactions include palladium catalysts for hydrocyanation, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the cyclohexadiene ring can undergo electrophilic addition. These interactions are crucial for the compound’s reactivity and its ability to form diverse derivatives .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile can be compared with similar compounds such as:
1-Methylcyclohexa-2,5-diene-1-carbonitrile: This compound is used similarly in hydrocyanation reactions but lacks the butyl group.
2,5-Cyclohexadiene-1-carbonitrile: This compound has a similar structure but different substituents, affecting its reactivity and applications
Eigenschaften
CAS-Nummer |
499205-83-3 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
1-butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile |
InChI |
InChI=1S/C12H17N/c1-3-4-7-12(10-13)8-5-6-11(2)9-12/h5,8-9H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
RSINCEDHAYNXQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C=CCC(=C1)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B14227811.png)


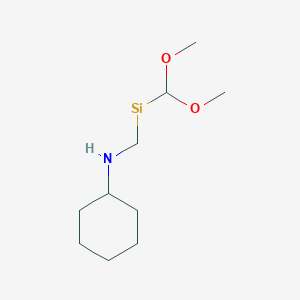
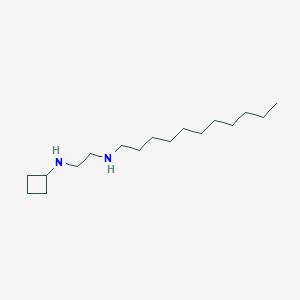
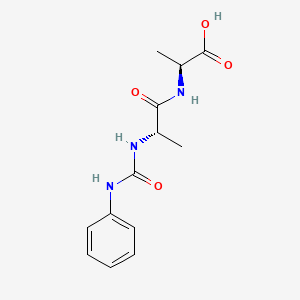
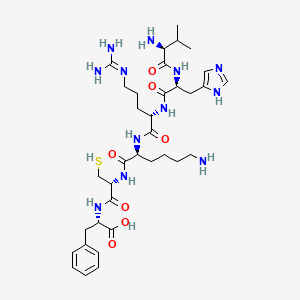
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-](/img/structure/B14227854.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)

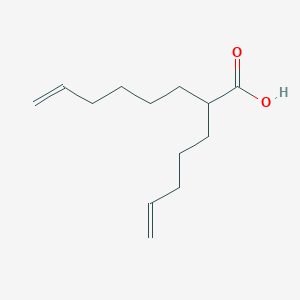
![4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol](/img/structure/B14227904.png)
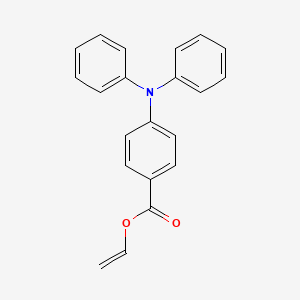
![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)
